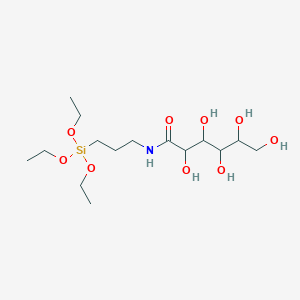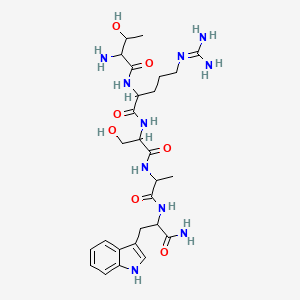
(4-Nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Z-LYS-ONP HCL is synthesized through the esterification of Nα-Z-L-lysine with 4-nitrophenol in the presence of a coupling reagent. The reaction typically involves the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and dimethylformamide (DMF) as a solvent. The reaction is carried out at room temperature and monitored until completion .
Industrial Production Methods: Industrial production of Z-LYS-ONP HCL follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The product is then purified using recrystallization or chromatography techniques .
Análisis De Reacciones Químicas
Types of Reactions: Z-LYS-ONP HCL undergoes various chemical reactions, including:
Substitution: The nitrophenyl ester group can be substituted by nucleophiles such as amines or thiols, forming corresponding amides or thioesters.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in aqueous solutions at neutral or slightly basic pH.
Substitution: Requires nucleophiles and is often performed in organic solvents like DMF or dichloromethane (DCM) under mild conditions.
Major Products:
Hydrolysis: Nα-Z-L-lysine and 4-nitrophenol.
Substitution: Corresponding amides or thioesters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Z-LYS-ONP HCL has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Z-LYS-ONP HCL involves its hydrolysis by proteolytic enzymes. The ester bond is cleaved, releasing 4-nitrophenol, which can be detected spectrophotometrically. This allows for the quantification of enzyme activity. The molecular targets are the active sites of proteases and endopeptidases, which catalyze the hydrolysis reaction .
Comparación Con Compuestos Similares
Nα-Z-L-lysine 4-nitrophenyl ester (without HCL): Similar structure but lacks the hydrochloride component.
Nα-Z-L-lysine 4-nitroanilide hydrochloride: Another chromogenic substrate used for protease assays.
Nα-Benzoyl-DL-arginine 4-nitroanilide hydrochloride: Used in similar applications but with different specificity for proteases.
Uniqueness: Z-LYS-ONP HCL is unique due to its high specificity and efficiency as a chromogenic substrate for proteases and endopeptidases. Its ability to release 4-nitrophenol upon hydrolysis makes it a valuable tool in enzyme assays and peptide synthesis .
Propiedades
IUPAC Name |
(4-nitrophenyl) 6-amino-2-(phenylmethoxycarbonylamino)hexanoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O6.ClH/c21-13-5-4-8-18(22-20(25)28-14-15-6-2-1-3-7-15)19(24)29-17-11-9-16(10-12-17)23(26)27;/h1-3,6-7,9-12,18H,4-5,8,13-14,21H2,(H,22,25);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFZLPXVXTZKFDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCCN)C(=O)OC2=CC=C(C=C2)[N+](=O)[O-].Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 5-(4-[1,1\'-biphenyl]yl)-4-[[(1,1-dimethylethoxy)carbonyl]amino]-2-methyl-2-pentenoate](/img/structure/B15285841.png)



![2-(6-aminopurin-9-yl)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]oxolane-3,4-diol](/img/structure/B15285867.png)





![1'-tert-butyl-3-chlorospiro[5,7-dihydrocyclopenta[b]pyridine-6,3'-pyrrolo[2,3-b]pyridine]-2'-one](/img/structure/B15285907.png)

![(2,5-Dioxopyrrolidin-1-yl) 6-[3,3-dimethyl-2-[2-[3-[2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;chloride](/img/structure/B15285930.png)
